molecular formula C12H18N2O3 B14708852 cyclohexanamine;2-nitrophenol CAS No. 20517-65-1

cyclohexanamine;2-nitrophenol

Cat. No.: B14708852
CAS No.: 20517-65-1
M. Wt: 238.28 g/mol
InChI Key: FLTNGRNJSRPQEW-UHFFFAOYSA-N
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Description

Properties

CAS No.

20517-65-1

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

cyclohexanamine;2-nitrophenol

InChI

InChI=1S/C6H5NO3.C6H13N/c8-6-4-2-1-3-5(6)7(9)10;7-6-4-2-1-3-5-6/h1-4,8H;6H,1-5,7H2

InChI Key

FLTNGRNJSRPQEW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N.C1=CC=C(C(=C1)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Cyclohexanamine

Cyclohexanamine (C₆H₁₁NH₂) is a primary aliphatic amine featuring a cyclohexane ring. It is notable for its potent nematicidal activity, particularly against Meloidogyne incognita, a plant-parasitic nematode. At 8.71 µM, cyclohexanamine achieves 97.93% mortality within 12 hours and significantly suppresses egg hatching (3.2 juveniles per egg mass at 26.14 µM) . This makes it a promising biocontrol agent in agriculture.

2-Nitrophenol

2-Nitrophenol (C₆H₅NO₃), an ortho-substituted nitroaromatic compound, is characterized by a hydroxyl group adjacent to a nitro group on a benzene ring. It is primarily used in chemical synthesis, including dyes and pharmaceuticals.

Comparison with Similar Compounds

Cyclohexanamine and Related Amines/Cyclohexane Derivatives

Table 1. Cyclohexanamine vs. Structurally Related Compounds

Compound Structure Key Properties/Activities Applications References
Cyclohexanamine Cyclohexyl-NH₂ 97.93% nematicidal mortality at 8.71 µM Biocontrol against nematodes
Cyclohexanone Cyclohexyl-C=O Moderate nematicidal activity Industrial solvent, polymer precursor
Cyclohexanol Cyclohexyl-OH Weak nematicidal activity Plasticizers, lubricants
Aniline Phenyl-NH₂ Detected in bacterial VOCs Dyes, pharmaceuticals
4,4'-Methylenebis-cyclohexanamine Bis-cyclohexyl-NH₂ High molecular weight, polymer applications Epoxy hardeners, adhesives

Key Findings :

  • Cyclohexanamine exhibits superior nematicidal activity compared to cyclohexanone and cyclohexanol, likely due to its amine group enhancing interaction with nematode physiology .
  • Aniline, an aromatic amine, lacks the cyclohexane ring but shares reactivity in nitroaromatic synthesis .
  • Bis-cyclohexanamine derivatives are industrially significant but lack direct biocontrol applications .

2-Nitrophenol and Nitrophenol Isomers/Phenol Derivatives

Table 2. 2-Nitrophenol vs. Related Nitroaromatics

Compound Structure Acidity (Relative) Key Properties/Activities Applications References
2-Nitrophenol o-NO₂-C₆H₄-OH Moderate (pKa ~7.2) Overlapped UV-Vis spectra, agrochemical derivatives Dyes, chemical intermediates
4-Nitrophenol p-NO₂-C₆H₄-OH Higher (pKa ~7.1) Distinct spectral resolution in PLS assays Pharmaceuticals, environmental indicators
Phenol C₆H₅-OH Low (pKa ~10) Parent compound, limited nitro reactivity Disinfectants, resins N/A

Key Findings :

  • Positional Isomerism: The ortho-substituent in 2-nitrophenol sterically hinders hydrogen bonding, slightly increasing its pKa compared to 4-nitrophenol. This impacts spectrophotometric detection, where 4-nitrophenol exhibits clearer spectral resolution .
  • Applications: 2-Nitrophenol derivatives are explored in agrochemical design, whereas 4-nitrophenol is widely used as a synthetic precursor and pH indicator .

Nematicidal Activity of Cyclohexanamine

Cyclohexanamine outperforms other volatile organic compounds (VOCs) from Duddingtonia flagrans, such as cyclohexanone and cyclohexanol, in lethality and egg-hatching inhibition. Its mechanism likely involves disruption of nematode neurotransmission or cuticle integrity .

Spectrophotometric Differentiation of Nitrophenols

Partial least squares (PLS) analysis enables simultaneous quantification of 2-nitrophenol and 4-nitrophenol in mixtures despite spectral overlap. The method leverages their distinct acid-base behaviors, with 4-nitrophenol showing higher sensitivity due to its para-substitution .

Agrochemical Potential of 2-Nitrophenol Derivatives

For example, introducing alkyl chains enhances lipophilicity, improving membrane penetration in target pests .

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